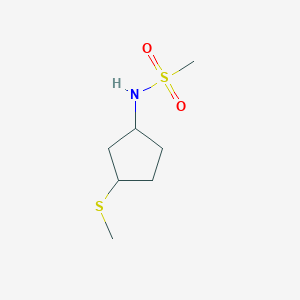![molecular formula C17H32N2O3 B6629111 tert-butyl N-[4-[(2-methoxycyclopentyl)amino]cyclohexyl]carbamate](/img/structure/B6629111.png)
tert-butyl N-[4-[(2-methoxycyclopentyl)amino]cyclohexyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[4-[(2-methoxycyclopentyl)amino]cyclohexyl]carbamate, also known as TAK-659, is a small molecule inhibitor that has shown promising results in treating various types of cancers.
Mécanisme D'action
Tert-butyl N-[4-[(2-methoxycyclopentyl)amino]cyclohexyl]carbamate is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in B-cell receptor signaling. By inhibiting BTK, this compound disrupts the survival and proliferation of cancer cells that depend on B-cell receptor signaling for growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have a favorable pharmacokinetic profile, including good oral bioavailability and a long half-life. It is also well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using tert-butyl N-[4-[(2-methoxycyclopentyl)amino]cyclohexyl]carbamate in lab experiments is its high potency and selectivity for BTK, which allows for precise targeting of B-cell receptor signaling. However, one limitation is that this compound may not be effective in cancers that do not depend on B-cell receptor signaling for growth and survival.
Orientations Futures
There are several potential future directions for research on tert-butyl N-[4-[(2-methoxycyclopentyl)amino]cyclohexyl]carbamate. One area of interest is in combination therapy, where this compound could be used in combination with other drugs to enhance their anti-tumor activity. Another area of interest is in identifying biomarkers that could predict response to this compound, which could help to personalize treatment for individual patients. Finally, there is potential for this compound to be used in the treatment of other diseases beyond cancer, such as autoimmune disorders.
Méthodes De Synthèse
The synthesis method of tert-butyl N-[4-[(2-methoxycyclopentyl)amino]cyclohexyl]carbamate involves several steps. Firstly, the intermediate compound, 4-(2-methoxycyclopentyl)aniline, is synthesized from commercially available starting materials. This intermediate compound is then reacted with cyclohexanone in the presence of a palladium catalyst to form the key intermediate, 4-(2-methoxycyclopentyl)-N-cyclohexylbenzenamine. This compound is then synthesized from this key intermediate by reacting it with tert-butyl chloroformate in the presence of triethylamine.
Applications De Recherche Scientifique
Tert-butyl N-[4-[(2-methoxycyclopentyl)amino]cyclohexyl]carbamate has been extensively studied for its potential use in treating various types of cancers. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including mantle cell lymphoma, diffuse large B-cell lymphoma, and multiple myeloma. This compound has also been shown to enhance the anti-tumor activity of other drugs, such as venetoclax and lenalidomide.
Propriétés
IUPAC Name |
tert-butyl N-[4-[(2-methoxycyclopentyl)amino]cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O3/c1-17(2,3)22-16(20)19-13-10-8-12(9-11-13)18-14-6-5-7-15(14)21-4/h12-15,18H,5-11H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZHLFQUJYJPSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC2CCCC2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B6629033.png)
![4-[(6-Bromopyridin-3-yl)oxymethyl]benzonitrile](/img/structure/B6629038.png)

![2-[(5-Bromopyridin-3-yl)amino]-4-methylpentan-1-ol](/img/structure/B6629046.png)

![3-[(5-Bromopyridin-3-yl)amino]-2,2-dimethylpropanamide](/img/structure/B6629059.png)

![N-[(4-hydroxyoxan-4-yl)methyl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B6629096.png)
![3-[(5-Bromo-2-hydroxyphenyl)methyl-ethylamino]propanoic acid](/img/structure/B6629099.png)
![N-[(1-hydroxycyclohexyl)methyl]-2-methoxy-2-methylpropanamide](/img/structure/B6629101.png)


![N-[1-(1H-1,2,4-triazol-5-yl)ethyl]cyclopropanecarboxamide](/img/structure/B6629116.png)
